Cas no 2227790-09-0 (rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate)

Technical Introduction: rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate is a chiral carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and a tetrahydrofuran-based amine scaffold. Its stereospecific (3R,4R) configuration ensures precise structural control, making it valuable in asymmetric synthesis and peptide chemistry. The Fmoc group offers selective deprotection under mild basic conditions, enhancing compatibility with sensitive substrates. The aminomethyl-oxolane moiety provides a rigid, polar framework, facilitating applications in medicinal chemistry and ligand design. This compound is particularly useful for constructing complex molecular architectures with high enantiomeric purity. Its stability and reactivity profile make it a reliable intermediate in organic and pharmaceutical research.
rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate structure
2227790-09-0 structure
Product name:rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate
CAS No:2227790-09-0
MF:C20H22N2O3
MW:338.400285243988
CID:6339901
PubChem ID:165674815

rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate
    • rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
    • EN300-1725737
    • 2227790-09-0
    • Inchi: 1S/C20H22N2O3/c21-9-13-10-24-12-19(13)22-20(23)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12,21H2,(H,22,23)/t13-,19-/m1/s1
    • InChI Key: OSYHGIYCMJWGDK-BFUOFWGJSA-N
    • SMILES: O1C[C@H]([C@H](CN)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 338.16304257g/mol
  • Monoisotopic Mass: 338.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 73.6Ų

rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1725737-10.0g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
10g
$6450.0 2023-06-04
Enamine
EN300-1725737-0.25g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
0.25g
$1381.0 2023-09-20
Enamine
EN300-1725737-0.5g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
0.5g
$1440.0 2023-09-20
Enamine
EN300-1725737-5.0g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
5g
$4349.0 2023-06-04
Enamine
EN300-1725737-0.1g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
0.1g
$1320.0 2023-09-20
Enamine
EN300-1725737-1.0g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
1g
$1500.0 2023-06-04
Enamine
EN300-1725737-1g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
1g
$1500.0 2023-09-20
Enamine
EN300-1725737-0.05g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
0.05g
$1261.0 2023-09-20
Enamine
EN300-1725737-2.5g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
2.5g
$2940.0 2023-09-20
Enamine
EN300-1725737-10g
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
2227790-09-0
10g
$6450.0 2023-09-20

rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate Related Literature

Additional information on rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate

Comprehensive Overview of rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate (CAS No. 2227790-09-0)

The compound rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate, identified by its CAS number 2227790-09-0, is a specialized chiral molecule with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a fluorenylmethyl (Fmoc) protecting group and a carbamate linkage, makes it a valuable intermediate in peptide synthesis and drug development. Researchers often explore its role in asymmetric synthesis and stereoselective reactions, aligning with current trends in precision medicine and targeted therapies.

In recent years, the demand for chiral building blocks like rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate has surged due to their utility in designing bioactive molecules and small-molecule drugs. The compound’s oxolane (tetrahydrofuran) ring and aminomethyl functionality contribute to its versatility, enabling modifications for improved pharmacokinetic properties. This aligns with the growing interest in AI-driven drug discovery, where computational tools predict optimal scaffolds for therapeutic targets.

The Fmoc group in this compound is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS). Its labile nature under mild basic conditions allows for selective deprotection, a feature highly sought after in peptide chemistry. With the rise of peptide-based therapeutics for conditions like diabetes and cancer, intermediates such as CAS 2227790-09-0 are gaining attention in both academic and industrial settings.

From a synthetic perspective, the rac-(9H-fluoren-9-yl)methyl derivative offers advantages in stereocontrol and functional group compatibility. Its (3R,4R)-oxolan-3-yl backbone is amenable to further derivatization, making it a candidate for fragment-based drug design. This resonates with the broader shift toward green chemistry, as researchers prioritize efficient routes with minimal waste.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate. Purity and enantiomeric excess are key metrics, especially given the compound’s potential use in GMP-compliant processes. The integration of machine learning in analytical workflows further enhances its characterization, addressing common queries about quality control in fine chemical production.

In summary, rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate (CAS 2227790-09-0) exemplifies the intersection of chiral chemistry and modern drug discovery. Its structural features and synthetic flexibility position it as a pivotal tool for researchers tackling challenges in medicinal chemistry and bioconjugation. As the field evolves, this compound is likely to remain relevant in the quest for innovative therapeutics.

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